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molecular formula C18H16F2N2O2 B8583658 1-{3-[4-(3,5-Difluorophenoxy)phenoxy]propyl}-1H-pyrazole CAS No. 131020-71-8

1-{3-[4-(3,5-Difluorophenoxy)phenoxy]propyl}-1H-pyrazole

Cat. No. B8583658
M. Wt: 330.3 g/mol
InChI Key: ZJSGCZIIDLSWJK-UHFFFAOYSA-N
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Patent
US05137907

Procedure details

To a mixture of anhydrous N,N-dimethylformamide (30 ml) and sodium hydride (60% oil suspension; 0.70 g), pyrazole (1.19 g) was added, and the resultant mixture was stirred for 30 minutes. A solution of 3-[4-(3,5-difluorophenoxy)phenoxy]propyl bromide (5.00 g) in anhydrous N,N-dimethylformamide (20 ml) was dropwise added thereto, followed by stirring at room temperature for 5 hours. The reaction mixture was diluted with ethyl acetate (200 ml), washed with a saturated aqueous ammonium chloride solution two times, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The oily substance thus obtained was subjected to column chromatography to give 4.20 g of 1-{3-[4-(3,5-difluorophenoxy)phenoxy]propyl}pyrazole as a colorless oil. nD23.5 1.5746.
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-[4-(3,5-difluorophenoxy)phenoxy]propyl bromide
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
0.7 g
Type
reactant
Reaction Step Four
Quantity
1.19 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[CH:7]=[CH:6][CH:5]=[N:4]1.[F:8][C:9]1[CH:10]=[C:11]([CH:24]=[C:25]([F:27])[CH:26]=1)[O:12][C:13]1[CH:23]=[CH:22][C:16]([O:17][CH2:18][CH2:19][CH2:20]Br)=[CH:15][CH:14]=1>CN(C)C=O.C(OCC)(=O)C>[F:8][C:9]1[CH:10]=[C:11]([CH:24]=[C:25]([F:27])[CH:26]=1)[O:12][C:13]1[CH:14]=[CH:15][C:16]([O:17][CH2:18][CH2:19][CH2:20][N:3]2[CH:7]=[CH:6][CH:5]=[N:4]2)=[CH:22][CH:23]=1 |f:0.1|

Inputs

Step One
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
3-[4-(3,5-difluorophenoxy)phenoxy]propyl bromide
Quantity
5 g
Type
reactant
Smiles
FC=1C=C(OC2=CC=C(OCCCBr)C=C2)C=C(C1)F
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0.7 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1.19 g
Type
reactant
Smiles
N1N=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
washed with a saturated aqueous ammonium chloride solution two times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The oily substance thus obtained

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC=1C=C(OC2=CC=C(OCCCN3N=CC=C3)C=C2)C=C(C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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